4-chloro-2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Description
Properties
IUPAC Name |
4-chloro-2-[5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3/c21-12-7-8-17(24)14(10-12)15-11-16-13-4-1-2-5-18(13)26-20(23(16)22-15)19-6-3-9-25-19/h1-10,16,20,24H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJGVANABHFNMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=C(C=CC(=C4)Cl)O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
4-chloro-2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic compound with potential biological activity. This article explores its pharmacological properties, synthesis methods, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyrazolo[1,5-c][1,3]oxazine core fused with a furan moiety, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit tubulin polymerization and demonstrate antiproliferative effects against various cancer cell lines such as murine L1210 and human K562 leukemia cells. Molecular docking studies suggest that the compound interacts with specific binding sites similar to known anticancer agents like colchicine .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives are often associated with anti-inflammatory effects due to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Recent studies have demonstrated that related compounds exhibit IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium, indicating their potential as effective anti-inflammatory agents .
Antioxidant Activity
Antioxidant properties are critical for mitigating oxidative stress-related diseases. The presence of the furan ring in the compound may contribute to its ability to scavenge free radicals. Compounds with similar structures have been reported to exhibit significant antioxidant activity, suggesting that this compound could also possess such properties .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Preparation of Furan Derivatives : Starting from 2-furaldehyde and appropriate chlorinated phenols.
- Formation of the Pyrazolo Framework : Utilizing 5-amino derivatives in cyclization reactions.
- Final Coupling Reactions : To attach the phenolic moiety and complete the synthesis.
Case Study 1: Anticancer Efficacy
In a study published in Molecules, a series of pyrazolo derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against colon cancer cells, highlighting the potential of these compounds in cancer therapy .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of pyrazolo derivatives where compounds were evaluated for their COX inhibition activities. The study reported that some derivatives showed superior activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a promising avenue for developing new anti-inflammatory agents .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-chloro-2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol typically involves multi-step reactions that include the formation of the pyrazolo[1,5-c][1,3]oxazine core. The characterization of this compound is often performed through techniques such as:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by analyzing the chemical environment of hydrogen and carbon atoms.
- Mass Spectrometry (MS) : Helps in determining the molecular weight and confirming the molecular formula.
- Infrared Spectroscopy (IR) : Provides information about functional groups present in the compound.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of pyrazolo compounds have shown effectiveness against various bacterial strains. A study highlighted that certain pyrazole derivatives possess significant antimicrobial properties due to their ability to inhibit bacterial growth through interference with metabolic pathways .
Antioxidant Activity
The antioxidant potential of this compound is also noteworthy. Compounds containing furan and pyrazole moieties have been studied for their ability to scavenge free radicals and protect cells from oxidative stress. This property is crucial in developing therapeutic agents for diseases where oxidative damage plays a role .
Anti-inflammatory Effects
There is growing interest in the anti-inflammatory properties of compounds derived from pyrazoles and related structures. Research has demonstrated that these compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Cancer Research
The unique structure of this compound suggests potential applications in cancer therapy. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .
Neuroprotective Effects
Emerging research points towards the neuroprotective effects of this compound class. Some studies have suggested that such compounds may help in mitigating neurodegenerative diseases by reducing neuronal cell death and promoting neuronal health through their antioxidant properties .
Case Studies
Q & A
Q. Characterization methods :
- NMR spectroscopy : and NMR identify proton environments and carbon hybridization (e.g., aromatic vs. aliphatic signals). For example, phenolic -OH typically appears as a broad singlet at δ ~9–10 ppm .
- Mass spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., [M+H]+ peak matching theoretical mass).
- X-ray crystallography : Resolves stereochemistry and bond angles, as seen in related pyrazolo-oxazine derivatives (e.g., dihedral angles between fused rings) .
Basic: What are common synthetic routes, and how can reaction conditions be optimized?
Q. Synthetic routes :
Multi-step cyclization :
- Step 1 : Condensation of furan-2-carbaldehyde with hydrazine derivatives to form pyrazole intermediates .
- Step 2 : Mannich-type reactions or microwave-assisted cyclization to construct the benzo-oxazine ring .
Functionalization : Chlorination at the phenolic position using POCl₃ or SOCl₂ .
Q. Optimization strategies :
| Parameter | Impact | Example |
|---|---|---|
| Solvent | Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization . | Microwave synthesis in DMF: 75% yield vs. 50% in ethanol . |
| Catalyst | Acid catalysts (e.g., p-TsOH) accelerate imine formation in Mannich reactions . | 10 mol% p-TsOH reduces reaction time by 40% . |
| Temperature | Microwave irradiation (100–150°C) improves regioselectivity and reduces byproducts . |
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Case study : Discrepancies in NMR integration ratios or unexpected coupling patterns may arise from dynamic effects (e.g., tautomerism) or impurities.
- Approach 1 : Variable-temperature NMR to identify tautomeric equilibria (e.g., enol-keto shifts in phenolic derivatives) .
- Approach 2 : 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between the furan proton and the pyrazole ring can resolve regiochemistry .
- Approach 3 : Cross-validation with computational methods (DFT calculations for predicted chemical shifts) .
Example : A 2025 study resolved conflicting NOESY data for a pyrazolo-oxazine derivative by correlating computed dihedral angles with experimental cross-peaks .
Advanced: What methodologies are recommended for investigating the biological mechanism of this compound?
Q. Target identification :
- In silico docking : Screen against kinases or GPCRs using the chlorophenol moiety as a hydrogen-bond donor .
- Cellular assays :
- Anti-inflammatory : Measure TNF-α/IL-6 suppression in LPS-induced macrophages (IC₅₀ comparison with indomethacin) .
- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ = 12 µM reported for a furan-pyrazole analog in HeLa cells ).
Q. Mechanistic studies :
- Enzyme inhibition : Kinase inhibition assays (e.g., EGFR or CDK2) with ATP-competitive binding analysis .
- Pathway analysis : RNA-seq or Western blotting to track downstream markers (e.g., p53, Bcl-2) .
Advanced: How can yield be improved in multi-step synthesis?
Key challenges : Low yields in cyclization steps due to steric hindrance or side reactions.
Solutions :
- Protecting groups : Temporarily protect the phenolic -OH with tert-butyldimethylsilyl (TBS) to prevent oxidation during furan coupling .
- Flow chemistry : Continuous flow systems enhance mixing and heat transfer for exothermic steps (e.g., nitration or chlorination) .
- Purification : Use of preparative HPLC with C18 columns to isolate diastereomers (e.g., 85% purity achieved for a pyrazolo-oxazine intermediate ).
Q. Data-driven optimization :
| Step | Yield (Traditional) | Yield (Optimized) | Method |
|---|---|---|---|
| Pyrazole formation | 45% | 68% | Microwave, 120°C, DMF |
| Oxazine cyclization | 30% | 55% | p-TsOH catalysis, 80°C |
Advanced: What strategies address stability issues during storage or biological assays?
Q. Stability factors :
Q. Mitigation :
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
- Buffer selection : Use PBS (pH 7.4) with 0.1% BSA to maintain solubility in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
